

# Chromafenozide: A Technical Guide to Its Chemistry, Mode of Action, and Quantification

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## Compound of Interest

Compound Name: *Chromafenozide*

Cat. No.: *B1662869*

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A comprehensive technical overview of the insect growth regulator **chromafenozide**, detailing its chemical properties, mechanism of action as an ecdysone agonist, and relevant experimental protocols for research and development professionals.

This technical guide provides an in-depth analysis of **chromafenozide**, a diacylhydrazine insecticide lauded for its specificity and efficacy against lepidopteran pests. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's chemical identity, biological activity, and methods for its study.

## Chemical Identity and Nomenclature

**Chromafenozide** is a synthetic insect growth regulator that functions as a non-steroidal ecdysone agonist. Its chemical identity is well-established, with a unique CAS Registry Number and several systematic and common names.

CAS Number: 143807-66-3[1][2]

Chemical Nomenclature:

- IUPAC Name: N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-3,4-dihydro-2H-1-benzopyran-6-carbohydrazide[2]

- CAS Name: 3,4-Dihydro-5-methyl-2H-1-benzopyran-6-carboxylic acid 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide[1][2]
- Common Synonyms: ANS-118, Matric, Killat, Carbochrozide, CM 001[1][3]

## Physicochemical and Toxicological Profile

A summary of the key physicochemical and toxicological properties of **chromafenozide** is presented below. This data is essential for understanding its environmental fate, bioavailability, and safety profile.

| Property  | Value   | Reference |
|---|---|-----------|
| Molecular Formula                                       | C <sub>24</sub> H <sub>30</sub> N <sub>2</sub> O <sub>3</sub> | [1][2]    |
| Molecular Weight  | 394.51 g/mol  | [1]       |
| Physical State  | White crystalline powder                                      | [1]       |
| Melting Point   | 186.4 °C  | [1]       |
| Water Solubility  | 1.12 mg/L (at 20°C)   | [1]       |
| Log P (Octanol/Water)                                   | 2.7 (at 22°C)   | [1]       |
| Vapor Pressure  | ≤4 x 10 <sup>-9</sup> Pa (at 25°C)                            | [1]       |
| Acute Oral LD <sub>50</sub> (Rat)                       | >5000 mg/kg   | [1]       |
| Acute Dermal LD <sub>50</sub> (Rabbit)                  | >2000 mg/kg   | [1]       |
| Inhalation LC <sub>50</sub> (Rat)                       | >4.68 mg/L  | [1]       |
| Aquatic Toxicity (Rainbow Trout, 96h LC <sub>50</sub> ) | >18.9 mg/L  | [1]       |
| Aquatic Toxicity (Carp, 96h LC <sub>50</sub> )          | >47.25 mg/L   | [1]       |

## Efficacy Against Lepidopteran Pests

**Chromafenozide** demonstrates high efficacy against a range of economically important lepidopteran larvae. The following table summarizes its lethal concentration (LC<sub>50</sub>) values against several key pest species.

| Pest Species                                     | LC <sub>50</sub> Value (mg a.i./L)          | Exposure Time | Bioassay Method     | Reference |
|--|---|---------------|---------------------|-----------|
| Helicoverpa armigera (Tomato Fruitworm)          | 2.74  | -             | Artificial Diet     | [1]       |
| Spodoptera exigua (Beet Armyworm)                | High Toxicity (Specific value not provided) | 7 days        | Topical Application |           |
| Spodoptera littoralis (Egyptian Cotton Leafworm) | High Toxicity (Specific value not provided) | 7 days        | Topical Application |           |
| Plutella xylostella (Diamondback Moth)           | -   | -             | -                   |           |
| Chilo suppressalis (Asiatic Rice Borer)          | -   | -             | -                   |           |

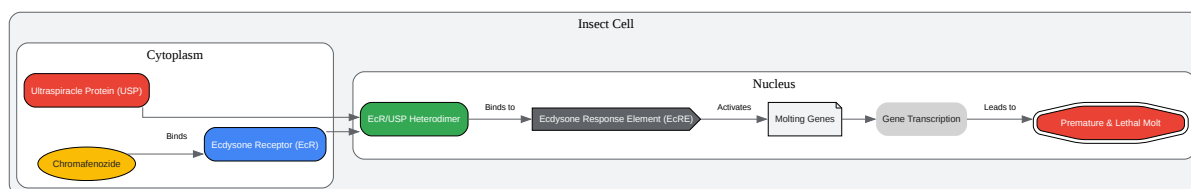
Note: Further research is required to populate the efficacy data for *Plutella xylostella* and *Chilo suppressalis*.

## Mode of Action: Ecdysone Receptor Agonism

**Chromafenozide's** insecticidal activity stems from its function as a potent and selective partial agonist of the ecdysone receptor (EcR). Ecdysone is a crucial steroid hormone in insects that regulates molting and metamorphosis. By mimicking the action of natural ecdysone,

**chromafenozide** prematurely initiates the molting process, leading to incomplete and lethal molts.

The signaling pathway is initiated when **chromafenozide** binds to the ligand-binding domain of the EcR. This binding induces a conformational change in the receptor, promoting its heterodimerization with the ultraspiracle protein (USP), the insect ortholog of the retinoid X receptor (RXR). The resulting **chromafenozide**-EcR/USP complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes. This binding event activates the transcription of a cascade of genes responsible for initiating the molting process. Unlike the natural hormone, which is cleared from the system to allow for the completion of the molt, **chromafenozide**'s stable binding to the receptor leads to a persistent activation signal, disrupting the normal developmental sequence and ultimately causing the death of the insect larva.



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Fig. 1: **Chromafenozide**'s mode of action via the ecdysone signaling pathway.

## Experimental Protocols

The following are generalized protocols for key assays used to characterize the activity of **chromafenozide** and other ecdysone receptor agonists. Researchers should optimize these protocols for their specific experimental systems.

## Ecdysone Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., **chromafenozide**) to the ecdysone receptor by measuring its ability to displace a radiolabeled ligand.

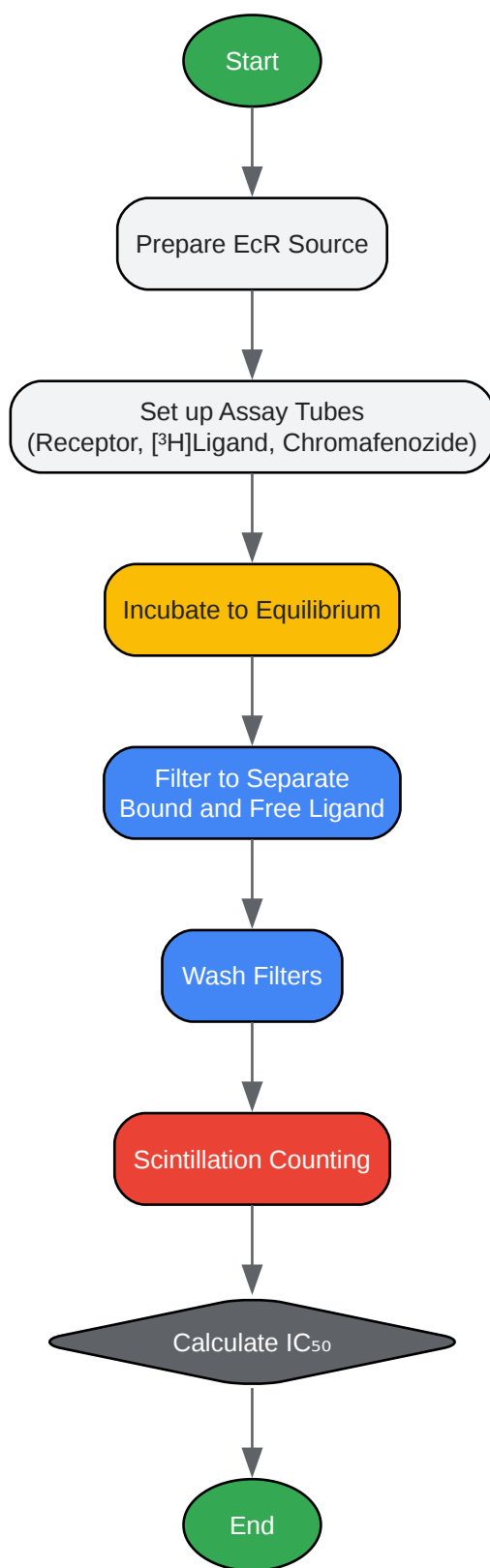
### Materials:

- Source of ecdysone receptor (e.g., insect cell line expressing EcR and USP, or purified receptor proteins).
- Radiolabeled ecdysteroid (e.g., [<sup>3</sup>H]ponasterone A).
- Test compound (**chromafenozide**).
- Binding buffer (e.g., Tris-HCl buffer with additives like BSA and protease inhibitors).
- Scintillation vials and scintillation fluid.
- Filtration apparatus with glass fiber filters.
- Scintillation counter.

### Procedure:

- Preparation of Receptor: Prepare a homogenate or purified fraction containing the ecdysone receptor.
- Assay Setup: In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (**chromafenozide**). Include control tubes with no test compound (total binding) and tubes with a large excess of unlabeled natural ecdysone (non-specific binding).
- Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
- Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

- **Washing:** Wash the filters with cold binding buffer to remove any non-specifically bound radioligand.
- **Quantification:** Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the  $IC_{50}$  value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).



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Fig. 2: Workflow for an ecdysone receptor competitive binding assay.

## Ecdysone-Responsive Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the ecdysone receptor signaling pathway, leading to the expression of a reporter gene.

### Materials:

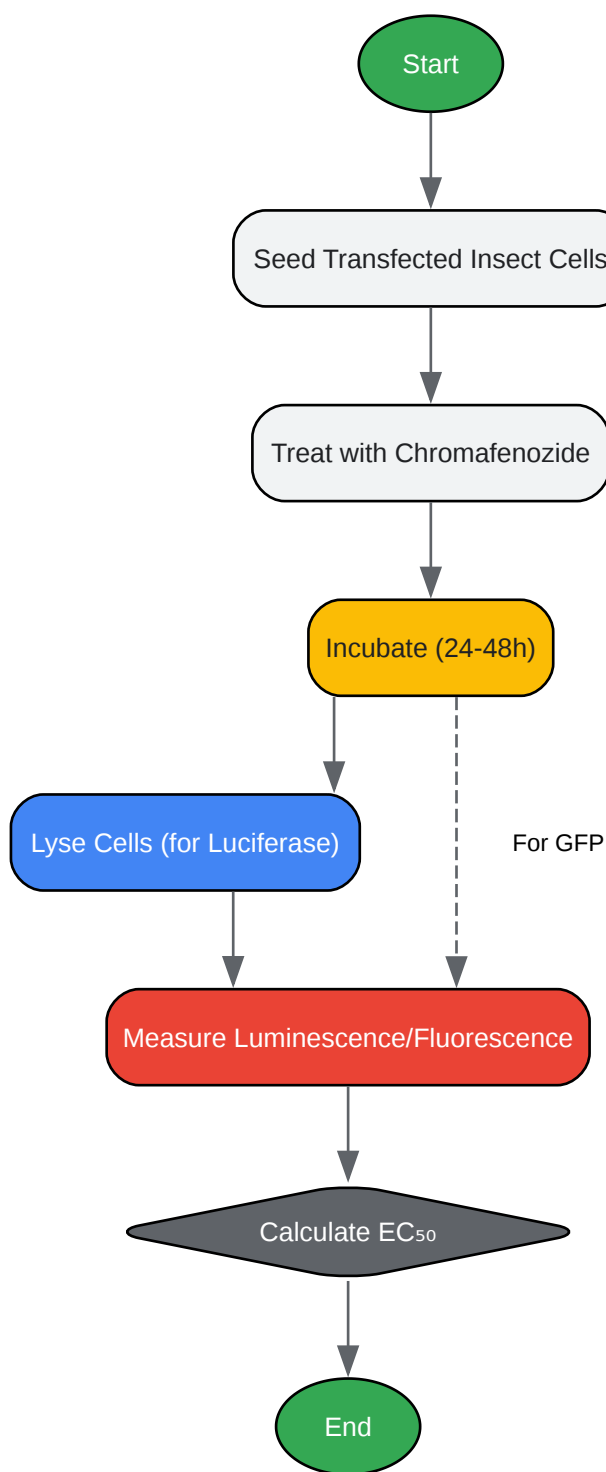
- Insect cell line (e.g., Sf9 or Kc cells) stably or transiently transfected with:
  - Plasmids expressing EcR and USP.
  - A reporter plasmid containing an ecdysone response element (EcRE) driving the expression of a reporter gene (e.g., luciferase or green fluorescent protein (GFP)).
- Cell culture medium and supplements.
- Test compound (**chromafenozide**).
- Assay plates (e.g., 96-well plates).
- Lysis buffer (for luciferase assays).
- Luciferase substrate.
- Luminometer or fluorescence plate reader.

### Procedure:

- Cell Seeding: Seed the transfected insect cells into the wells of a multi-well plate and allow them to attach.
- Compound Treatment: Treat the cells with various concentrations of **chromafenozide**. Include appropriate controls (e.g., vehicle control, positive control with a known ecdysone agonist).
- Incubation: Incubate the plates for a suitable period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.



- Cell Lysis (for luciferase assay): If using a luciferase reporter, wash the cells and then add a lysis buffer to release the cellular contents, including the expressed luciferase.
- Signal Detection:
  - Luciferase: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
  - GFP: Measure the fluorescence directly in the plate using a fluorescence plate reader.
- Data Analysis: Normalize the reporter signal to cell viability if necessary. Plot the reporter gene activity against the logarithm of the compound concentration to determine the  $EC_{50}$  value (the concentration of the compound that elicits 50% of the maximal response).



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- To cite this document: BenchChem. [Chromafenozide: A Technical Guide to Its Chemistry, Mode of Action, and Quantification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662869#cas-number-and-chemical-nomenclature-for-chromafenozide>]

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